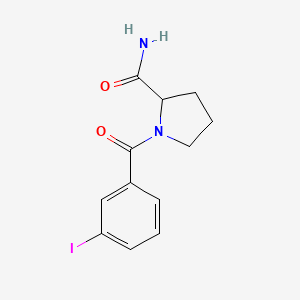
1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C12H13IN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an iodobenzoyl group attached to the pyrrolidine ring
Preparation Methods
The synthesis of 1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-iodobenzoic acid with pyrrolidine-2-carboxamide in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use it to study the effects of iodine-containing compounds on biological systems, including their potential as radiolabeled tracers in imaging studies.
Mechanism of Action
The mechanism of action of 1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodobenzoyl group may facilitate binding to these targets through halogen bonding or hydrophobic interactions. The pyrrolidine ring can enhance the compound’s stability and bioavailability, allowing it to effectively modulate the activity of its targets. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide can be compared to other similar compounds, such as:
1-(3-Bromobenzoyl)pyrrolidine-2-carboxamide: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and binding properties.
1-(3-Chlorobenzoyl)pyrrolidine-2-carboxamide: Contains a chlorine atom, offering different chemical and biological properties.
1-(3-Fluorobenzoyl)pyrrolidine-2-carboxamide: Features a fluorine atom, which can influence its pharmacokinetics and potency.
The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity and potential for use in radiolabeling applications.
Properties
Molecular Formula |
C12H13IN2O2 |
|---|---|
Molecular Weight |
344.15 g/mol |
IUPAC Name |
1-(3-iodobenzoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H13IN2O2/c13-9-4-1-3-8(7-9)12(17)15-6-2-5-10(15)11(14)16/h1,3-4,7,10H,2,5-6H2,(H2,14,16) |
InChI Key |
DENLELDYKVGUJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)I)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















